molecular formula C9H8ClFN2O2 B2514329 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2416235-56-6

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2514329
CAS No.: 2416235-56-6
M. Wt: 230.62
InChI Key: WVKABVRXEAVDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its wide range of applications in medicinal chemistry. This compound is particularly noted for its potential use in the development of new therapeutic agents, especially in the treatment of infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems, which allow for the efficient and scalable synthesis of imidazo[1,2-a]pyridine derivatives. These methods often employ microreactor technology to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. These interactions can disrupt essential biological pathways, leading to the inhibition of bacterial growth and proliferation. The compound’s fluoro and methyl groups play a crucial role in enhancing its binding affinity and specificity for these targets .

Properties

IUPAC Name

7-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-6(10)2-3-12-4-7(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYBPRXJLZXPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=NC(=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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